molecular formula C8H6N2O2S B063877 Methyl 2,1,3-benzothiadiazole-5-carboxylate CAS No. 175204-21-4

Methyl 2,1,3-benzothiadiazole-5-carboxylate

Cat. No. B063877
M. Wt: 194.21 g/mol
InChI Key: LRMFSMKHXKDUDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2,1,3-benzothiadiazole-5-carboxylate and its derivatives involves several steps, including the reaction of organotin with 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates, which have been characterized by NMR, IR, and elemental analyses. These processes yield compounds with significant biological activities, such as fungicidal properties (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 2,1,3-benzothiadiazole-5-carboxylate has been elucidated using various spectroscopic methods. For instance, the structure of a dimeric complex derived from a similar compound was confirmed by X-ray diffraction crystallography (Wang et al., 2010). Additionally, molecular organization studies have revealed that the S···N bonding of benzothiadiazole units plays a crucial role in controlling molecular assembly in complex structures (Langis-Barsetti, Maris, & Wuest, 2017).

Scientific Research Applications

  • Lightening Technology and Cell Imaging
    • Field : Photoluminescence Chemistry
    • Application : 2,1,3-Benzothiadiazole (BTD) is a key motif for the chemistry of photoluminescence molecules and its application in lightening technology as well as cell imaging .
    • Method : The characteristics and reaction mechanisms of the BTD derivatives in molecular designing are evaluated . Research has been turned to BTD-extended derivatives owing to their possible usage in organic photovoltaics, organic light-emitting diodes, liquid crystal devices, dye-sensitized solar cells, and many other applications .
    • Results : Three small molecules with a BTD core were designed and synthesized and their molecular structures were elucidated . Their photophysical and electrochemical behaviors as well as the aggregation-induced enhanced emission properties were examined to investigate their possible usage in cell imaging and organic electronic applications .
  • Flow Batteries

    • Field : Energy Storage
    • Application : 2,1,3-Benzothiadiazole has been of interest as a redox-active organic component in flow batteries .
    • Method : The compound is used due to its favourable solubility, low reduction potential and fast electrochemical kinetics .
    • Results : The use of 2,1,3-Benzothiadiazole in flow batteries can improve the energy storage capacity and efficiency .
  • Insecticides

    • Field : Agriculture
    • Application : 1,2,3-benzothiadiazole has been claimed to synergise insecticides .
    • Method : The compound is mixed with insecticides to enhance their effectiveness .
    • Results : Although it has not been commercialised for this application, it has been found to improve the effectiveness of certain insecticides .
  • Fungicides

    • Field : Agriculture
    • Application : The only derivative of 1,2,3-benzothiadiazole to have found significant use is the fungicide acibenzolar-S-methyl .
    • Method : The compound is used as an active ingredient in fungicides .
    • Results : Acibenzolar-S-methyl has been found to be effective in controlling a wide range of plant diseases .
  • Organic Electronics

    • Field : Material Science
    • Application : Benzothiadiazole and its π-extended, heteroannulated derivatives are useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics .
    • Method : These building blocks have been mostly developed over the past five years for constructing π-conjugated polymers, particularly donor–acceptor (D–A) polymers .
    • Results : Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
  • Organic Solar Cells

    • Field : Renewable Energy
    • Application : Benzothiadiazole is an electron-deficient unit with a fused aromatic core, which can be used to construct conjugated polymers for application in organic solar cells (OSCs) .
    • Method : The design and synthesis of new building blocks for efficient polymer semiconductors have attracted increasing attention .
    • Results : Benzothiadiazole-polymers have gained much attention in recent years, and can be simultaneously used as electron donor and electron acceptor in OSCs, providing the power conversion efficiencies (PCEs) over 18% and 14% in non-fullerene and all-polymer OSCs .

Safety And Hazards

“Methyl 2,1,3-benzothiadiazole-5-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2,1,3-benzothiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-6-7(4-5)10-13-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMFSMKHXKDUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NSN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351299
Record name methyl 2,1,3-benzothiadiazole-5-carboxylate
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Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,1,3-benzothiadiazole-5-carboxylate

CAS RN

175204-21-4
Record name Methyl 2,1,3-benzothiadiazole-5-carboxylate
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Record name methyl 2,1,3-benzothiadiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175204-21-4
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